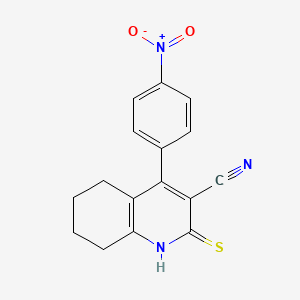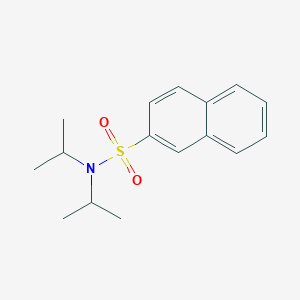
2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of specific genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to improve glucose tolerance and to enhance cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 1-naphthaldehyde and 1-bromooctane. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent such as dimethylformamide. The product is obtained in good yield and high purity.
Scientific Research Applications
2-(1-azepanyl)-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antibacterial agent. It has also been investigated for its potential as an anti-diabetic agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19-18(24-20(21-19)22-12-5-1-2-6-13-22)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-4,7-11,14H,1-2,5-6,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMBJMYWFWSYKF-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

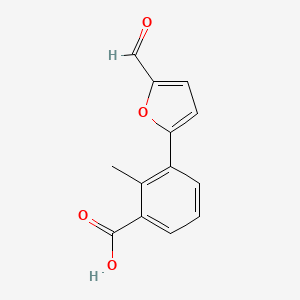
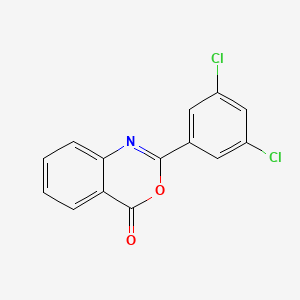
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)
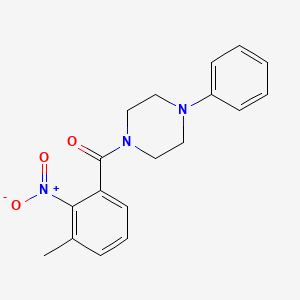
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)
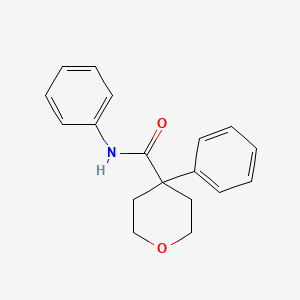

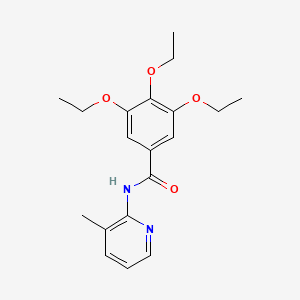
![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)
